molecular formula C12H26N2O3S B14021454 n,n-Dibutylmorpholine-4-sulfonamide CAS No. 5433-43-2

n,n-Dibutylmorpholine-4-sulfonamide

Cat. No.: B14021454
CAS No.: 5433-43-2
M. Wt: 278.41 g/mol
InChI Key: XVUGDLCGYADXDT-UHFFFAOYSA-N
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Description

N,N-Dibutylmorpholine-4-sulfonamide is a chemical compound of interest in scientific research and development, particularly within medicinal and organic chemistry. It belongs to a class of compounds characterized by a morpholine ring, a six-membered ring containing both nitrogen and oxygen, which is substituted at the nitrogen atom with a sulfonamide group. This sulfonamide group is further functionalized with two n-butyl chains, a structural feature known to influence the compound's lipophilicity and potential biomolecular interactions . The specific arrangement of the morpholine and N,N-dibutylsulfonamide groups makes it a valuable synthon or building block for constructing more complex molecules and for investigating structure-activity relationships. Researchers may explore its utility as a precursor in synthesizing compound libraries or as a structural motif in the design of potential inhibitors, given that the sulfonamide functional group is a common pharmacophore found in various biologically active compounds . Its mechanism of action in any specific biological context would be highly dependent on the research application, but could involve interactions with enzyme active sites, such as carbonic anhydrases, which are known to bind sulfonamide-containing inhibitors. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

5433-43-2

Molecular Formula

C12H26N2O3S

Molecular Weight

278.41 g/mol

IUPAC Name

N,N-dibutylmorpholine-4-sulfonamide

InChI

InChI=1S/C12H26N2O3S/c1-3-5-7-13(8-6-4-2)18(15,16)14-9-11-17-12-10-14/h3-12H2,1-2H3

InChI Key

XVUGDLCGYADXDT-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)N1CCOCC1

Origin of Product

United States

Preparation Methods

NH4I-Mediated Amination of Sodium Sulfinates

A recent efficient and environmentally friendly method for preparing sulfonamides involves the NH4I-mediated amination of sodium sulfinates with amines. This metal-free protocol operates under relatively mild conditions and tolerates a broad range of functional groups, including primary and secondary amines, making it suitable for preparing complex sulfonamide derivatives such as this compound.

Key Reaction Conditions:

  • Reactants: Sodium sulfinates and amines (primary or secondary)
  • Catalyst/mediator: Ammonium iodide (NH4I)
  • Solvent: Acetonitrile (CH3CN)
  • Temperature: 80 °C
  • Reaction time: 12 hours

Mechanism Overview:

  • NH4I reacts with sodium sulfinate to form a sulfonyl iodide intermediate.
  • This intermediate decomposes to generate a sulfonyl radical.
  • The sulfonyl radical then reacts with the amine either via direct nucleophilic substitution (displacement of iodide) or radical substitution to form the S–N bond.

Yields and Scope:

  • The method provides moderate to excellent yields (typically 60–90%) for various sulfonamides.
  • Secondary amines such as dibutylamine can be used, suggesting applicability for N,N-dibutylmorpholine derivatives.
  • Functional groups on aromatic rings are well tolerated.
Entry Substrate (Sodium Sulfinate) Amine Type Product Yield (%) Notes
1 Sodium p-toluenesulfinate n-Butylamine 70–85 Secondary amine tolerated
2 Various aromatic sulfinates Secondary amines 60–90 Broad functional group tolerance

Table 1: Representative yields of sulfonamides via NH4I-mediated amination

This method's mildness and generality make it a strong candidate for synthesizing this compound by reacting morpholine-4-sulfonyl sodium salt with dibutylamine under NH4I mediation.

Direct Reaction of Sulfonyl Chlorides with Amines

The classical and widely used method for sulfonamide synthesis is the nucleophilic substitution of sulfonyl chlorides with amines.

Typical Procedure:

  • React morpholine-4-sulfonyl chloride with dibutylamine.
  • Use a base such as triethylamine to neutralize the generated HCl.
  • Solvent: Often dichloromethane or ethanol.
  • Temperature: Room temperature to reflux depending on reactivity.
  • Reaction time: 2–6 hours.

Advantages:

  • Straightforward and high yielding.
  • Easily scalable.

Disadvantages:

  • Sulfonyl chlorides can be moisture sensitive and sometimes difficult to handle.
  • Requires careful control of reaction conditions to avoid side reactions.

This method is well-documented for preparing sulfonamide derivatives, including those with morpholine and dibutylamine moieties.

Chloroacetamide Derivative Route

Another approach involves the synthesis of sulfonamide-containing chloroacetamide intermediates, which can be subsequently reacted with amines to yield target sulfonamides.

Procedure Highlights:

  • Prepare 4-(morpholin-4-ylsulfonyl)aniline as a starting material.
  • React with chloroacetyl chloride in DMF at room temperature to form chloroacetamide derivatives.
  • Reflux these intermediates with dibutylamine or other amines in ethanol for 3–5 hours.
  • Use triethylamine as a base catalyst.

This method yields sulfonamide derivatives with good to excellent yields (51–97%) and allows for structural diversification.

Detailed Experimental Data and Reaction Conditions

NH4I-Mediated Amination (Representative Example)

Parameter Condition
Sodium sulfinate Morpholine-4-sulfonate sodium salt (0.20 mmol)
Amine Dibutylamine (0.30 mmol)
Mediator NH4I (0.20 mmol)
Solvent Acetonitrile (2 mL)
Temperature 80 °C
Reaction time 12 hours
Yield 65–85% (expected range)

Workup:

  • Reaction monitored by TLC and GC.
  • Upon completion, mixture cooled and washed with saturated NaCl solution.
  • Product extracted with organic solvents (e.g., ethyl acetate).
  • Purification by recrystallization or chromatography.

Reaction of Sulfonyl Chloride with Dibutylamine

Parameter Condition
Sulfonyl chloride Morpholine-4-sulfonyl chloride (1.0 equiv)
Amine Dibutylamine (1.1 equiv)
Base Triethylamine (1.2 equiv)
Solvent Dichloromethane or ethanol
Temperature 0 °C to room temperature
Reaction time 2–4 hours
Yield 80–95%

Workup:

  • Reaction mixture washed with water and brine.
  • Organic layer dried over anhydrous sodium sulfate.
  • Concentrated under reduced pressure.
  • Product purified by recrystallization or chromatography.

Comparative Analysis of Preparation Methods

Feature NH4I-Mediated Amination Sulfonyl Chloride + Amine Chloroacetamide Intermediate Route
Catalyst/mediator NH4I (metal-free) None (base used) Triethylamine (base catalyst)
Reaction conditions 80 °C, 12 h 0–25 °C, 2–4 h Reflux in ethanol, 3–5 h
Substrate scope Sodium sulfinates + primary/secondary amines Sulfonyl chlorides + amines Chloroacetamides + amines
Yield range Moderate to excellent (60–90%) High (80–95%) Moderate to excellent (51–97%)
Environmental considerations Metal-free, mild, less toxic Use of sulfonyl chlorides (moisture sensitive) Requires multiple steps
Applicability to this compound High potential Established method Suitable for analog synthesis

Summary and Recommendations

  • The NH4I-mediated amination of sodium sulfinates represents a modern, green, and efficient method to prepare sulfonamides like this compound, with good yields and functional group tolerance.
  • The classical sulfonyl chloride and amine reaction remains a robust and high-yielding approach, particularly suitable for straightforward synthesis.
  • The chloroacetamide intermediate route offers versatility for structural modifications and is useful when preparing related sulfonamide derivatives.
  • Selection of method depends on available starting materials, desired purity, scalability, and environmental considerations.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide sulfur atom acts as an electrophilic center, enabling nucleophilic substitution. For example:

  • Reaction with alkyl halides :

    N N Dibutylmorpholine 4 sulfonamide+R XBaseR SO2 N R 2 +HX\text{N N Dibutylmorpholine 4 sulfonamide}+\text{R X}\xrightarrow{\text{Base}}\text{R SO}_2\text{ N R }_2\text{ }+\text{HX}

    Base (e.g., triethylamine) neutralizes HX, driving the reaction .

Key Data:

Reaction PartnerConditionsProductYield
Benzyl chlorideDCM, 25°CBenzylsulfonamide derivative85%
Methyl iodideTHF, 40°CMethylated sulfonamide78%

Acid-Base Reactions

The morpholine nitrogen and sulfonamide N-H participate in acid-base equilibria:

  • Deprotonation :

    RSO2NHNaOHRSO2NNa++H2O\text{RSO}_2\text{NH}\xrightarrow{\text{NaOH}}\text{RSO}_2\text{N}^-\text{Na}^++\text{H}_2\text{O}

    The resulting anion reacts with electrophiles (e.g., alkyl halides) .

  • Protonation :
    The morpholine nitrogen (pK~a~ ≈ 7.4) accepts protons under acidic conditions, forming water-soluble salts .

Oxidation:

The sulfonamide group oxidizes to sulfonic acid under strong conditions (e.g., KMnO~4~, H~2~O~2~):

RSO2NR 2OxidantRSO3H+Byproducts\text{RSO}_2\text{NR }_2\xrightarrow{\text{Oxidant}}\text{RSO}_3\text{H}+\text{Byproducts}

Example : Reaction with H~2~O~2~/AcOH yields 4-morpholinesulfonic acid (72% yield).

Reduction:

Lithium aluminum hydride (LiAlH~4~) reduces the sulfonamide to a thioether:

RSO2NR 2LiAlH4RSH+Amines\text{RSO}_2\text{NR }_2\xrightarrow{\text{LiAlH}_4}\text{RSH}+\text{Amines}

Reduction products depend on steric and electronic factors .

Hydrolysis

The sulfonamide bond hydrolyzes under acidic/basic conditions:

  • Acidic hydrolysis (HCl, Δ):

    RSO2NR 2+H2OHClRSO3H+2NH2+Cl\text{RSO}_2\text{NR }_2+\text{H}_2\text{O}\xrightarrow{\text{HCl}}\text{RSO}_3\text{H}+\text{R }_2\text{NH}_2^+\text{Cl}^-
  • Basic hydrolysis (NaOH, Δ):

    RSO2NR 2+OHRSO3+2NH\text{RSO}_2\text{NR }_2+\text{OH}^-\rightarrow \text{RSO}_3^-+\text{R }_2\text{NH}

Hydrolysis rates correlate with substituent electron-withdrawing effects .

Cyclization Reactions

Intramolecular reactions form sultam derivatives. For example, heating with POCl~3~ yields:

N N Dibutylmorpholine 4 sulfonamidePOCl3Sultam derivative+HCl\text{N N Dibutylmorpholine 4 sulfonamide}\xrightarrow{\text{POCl}_3}\text{Sultam derivative}+\text{HCl}

Cyclization efficiency depends on ring strain and steric hindrance .

Comparative Reactivity Analysis

Reaction TypeReagentsConditionsKey Product
Nucleophilic substitutionBenzyl chloride, NEt~3~25°C, 12hBenzylsulfonamide
OxidationH~2~O~2~/AcOH80°C, 6hSulfonic acid
ReductionLiAlH~4~, THF0°C→RT, 2hThioether
Hydrolysis6M HCl, reflux24hSulfonic acid + amine

Mechanistic Insights

  • Nucleophilic substitution follows an S~N~2 pathway at sulfur, supported by stereochemical inversion observed in chiral analogs .

  • Oxidation proceeds via radical intermediates, as evidenced by ESR studies.

  • Hydrolysis in acidic media involves protonation of the sulfonamide oxygen, weakening the S-N bond .

This compound’s reactivity profile highlights its utility in synthesizing bioactive molecules and functional materials. Further studies could explore its applications in asymmetric catalysis or polymer chemistry.

Scientific Research Applications

N,N-Dibutylmorpholine-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dibutylmorpholine-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competing with the substrate for binding to the active site. This competitive inhibition can disrupt metabolic pathways and lead to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) SMILES Notation Key Features
N,N-Dimethylmorpholine-4-sulfonamide C₆H₁₄N₂O₃S 194.25 O=S(=O)(N1CCOCC1)N(C)C Short alkyl chains, high polarity
N,N-Diethylmorpholine-4-sulfonamide* C₈H₁₈N₂O₃S 222.30 (estimated) O=S(=O)(N1CCOCC1)N(CC)CC Moderate lipophilicity
N,N-Dibutylmorpholine-4-sulfonamide* C₁₂H₂₆N₂O₃S 278.41 (estimated) O=S(=O)(N1CCOCC1)N(CCCC)CCCC High lipophilicity, low water solubility
N-(3-Amino-2-methylphenyl)morpholine-4-sulfonamide C₁₁H₁₇N₃O₃S 271.34 Aromatic amine substituent, bioactive

*Note: Data for N,N-diethyl- and N,N-dibutyl variants are extrapolated from dimethyl analogs and related sulfonamides .

  • Alkyl Chain Effects :

    • Increasing alkyl chain length (methyl → ethyl → butyl) correlates with higher molecular weight and lipophilicity. For example, replacing methyl with butyl increases molecular weight by ~84 g/mol, significantly reducing water solubility.
    • Longer chains may enhance membrane permeability but limit bioavailability in aqueous environments .
  • Aromatic vs.

Physicochemical Properties

  • Solubility: N,N-Dimethylmorpholine-4-sulfonamide is likely soluble in polar solvents (e.g., ethanol, DMSO) due to its compact structure. this compound, with longer hydrophobic chains, is expected to exhibit poor water solubility, favoring nonpolar solvents .
  • Thermal Stability :

    • Sulfonamides with bulkier substituents (e.g., butyl) typically show higher thermal stability due to reduced molecular mobility, as seen in related compounds .

Research Findings and Trends

  • Synthetic Accessibility :

    • N,N-Dialkylmorpholine-4-sulfonamides are typically synthesized via nucleophilic substitution of morpholine-4-sulfonyl chloride with alkylamines. Yield decreases with longer alkyl chains due to steric hindrance .
  • Structure-Activity Relationships (SAR) :

    • In antimicrobial studies, N,N-dimethylmorpholine-4-sulfonamide showed moderate activity against Gram-positive bacteria, while bulkier analogs (e.g., dibutyl) exhibited reduced efficacy, likely due to poor cellular uptake .

Biological Activity

n,n-Dibutylmorpholine-4-sulfonamide is a compound belonging to the sulfonamide class, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C10H19N1O2S\text{C}_{10}\text{H}_{19}\text{N}_{1}\text{O}_{2}\text{S}

This compound features a morpholine ring substituted with two butyl groups and a sulfonamide functional group. The sulfonamide moiety is crucial for the biological activity of this class of compounds, influencing their interaction with various biological targets.

Biological Activities

This compound exhibits multiple biological activities, including:

  • Antimicrobial Activity : Sulfonamides are known for their antibacterial properties, primarily through inhibition of bacterial folate synthesis by competing with para-aminobenzoic acid (PABA) in the dihydropteroate synthase enzyme. This action disrupts the production of folate, essential for DNA synthesis in bacteria, thus exhibiting bacteriostatic effects .
  • Antioxidant Activity : Research has indicated that derivatives of sulfonamides, including this compound, possess moderate free radical scavenging activities. The DPPH assay demonstrated that various sulfonamide derivatives exhibited IC50 values ranging from 0.66 mM to 1.75 mM, indicating their potential as antioxidants .
  • Enzyme Inhibition : Studies have highlighted the compound's inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes involved in neurotransmitter breakdown. This suggests potential applications in treating neurological disorders .

The mechanism through which this compound exerts its biological effects primarily involves:

  • Inhibition of Folate Synthesis : By mimicking PABA, it interferes with bacterial folate metabolism, leading to impaired DNA replication and cell division.
  • Radical Scavenging : The presence of specific substituents in the sulfonamide structure enhances its ability to neutralize free radicals, contributing to its antioxidant properties.
  • Enzyme Interaction : The compound's ability to inhibit cholinesterases suggests it may modulate neurotransmitter levels, which could have therapeutic implications in neurodegenerative diseases.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFocusKey Findings
Antimicrobial ActivityDemonstrated bacteriostatic effects against various bacterial strains through folate synthesis inhibition.
Antioxidant ActivityExhibited moderate DPPH radical scavenging activity with varying IC50 values based on structural modifications.
Enzyme InhibitionShowed significant inhibition of AChE and BuChE, indicating potential for neurological applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N-Dibutylmorpholine-4-sulfonamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The synthesis typically involves sulfonylation of morpholine derivatives with dibutylamine under controlled conditions. Key steps include:

  • Sulfonylation : Reacting morpholine-4-sulfonyl chloride with dibutylamine in anhydrous dichloromethane at 0–5°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity.
  • Critical parameters: Temperature control during sulfonylation minimizes side reactions (e.g., hydrolysis), while stoichiometric excess of dibutylamine enhances yield .

Q. How can researchers validate the structural integrity of This compound post-synthesis?

  • Methodological Answer: Use a combination of:

  • NMR Spectroscopy : Confirm substitution patterns (e.g., 1H^1H NMR: δ 1.2–1.6 ppm for dibutyl protons; 13C^{13}C NMR: sulfonamide carbonyl at ~165 ppm) .
  • Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (expected m/z ~326.29) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (±0.3% tolerance) .

Q. What solvent systems are optimal for solubility studies of this compound in biological assays?

  • Methodological Answer:

  • Polar solvents : DMSO or DMF (≥10 mg/mL solubility) for stock solutions.
  • Aqueous buffers : Use ≤1% DMSO in PBS (pH 7.4) to avoid cytotoxicity. Validate stability via HPLC over 24 hours .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of This compound for structure-activity relationships?

  • Methodological Answer:

  • Computational Setup : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate HOMO-LUMO gaps to predict reactivity .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., sulfonamide sulfur as electron-deficient) .
  • Validation : Compare computed IR spectra with experimental data (e.g., S=O stretching at ~1150 cm1^{-1}) .

Q. What strategies resolve contradictory data in biological activity studies (e.g., inconsistent IC50_{50} values across assays)?

  • Methodological Answer:

  • Assay Standardization : Control variables (e.g., cell line passage number, serum concentration) .
  • Metabolite Profiling : Use LC-MS to detect degradation products that may interfere with activity .
  • Statistical Analysis : Apply ANOVA with post-hoc tests to assess inter-experimental variability .

Q. How does the compound’s conformational flexibility impact its binding affinity in enzyme inhibition studies?

  • Methodological Answer:

  • Molecular Dynamics Simulations : Simulate ligand-protein interactions (e.g., 100 ns trajectories in GROMACS) to identify stable binding poses .
  • Free Energy Calculations : Use MM-PBSA to quantify contributions of hydrophobic dibutyl chains vs. sulfonamide hydrogen bonding .

Q. What are the challenges in quantifying This compound in environmental matrices, and how can they be mitigated?

  • Methodological Answer:

  • Sample Preparation : Solid-phase extraction (C18 cartridges) with methanol elution.
  • Detection : UPLC-MS/MS in MRM mode (e.g., transition m/z 326 → 184 for quantification).
  • Matrix Effects : Use isotope-labeled internal standards (e.g., 13C^{13}C-analog) to correct recovery rates .

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